N-methyl-2-(trifluoromethoxy)aniline
Overview
Description
N-methyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a trifluoromethoxy group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(trifluoromethoxy)aniline typically involves the reaction of 2-(trifluoromethoxy)aniline with methylating agents. One common method is the methylation of 2-(trifluoromethoxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-methyl-2-(trifluoromethoxy)aniline is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2-(Trifluoromethoxy)aniline
- 4-(Trifluoromethoxy)aniline
Uniqueness
N-methyl-2-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group on the nitrogen and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications .
Biological Activity
N-methyl-2-(trifluoromethoxy)aniline (CAS Number: 175278-04-3) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This compound is characterized by its unique molecular structure, which includes a methyl group on the nitrogen atom of an aniline framework and a trifluoromethoxy group attached to the aromatic ring. These structural features contribute to its chemical properties and biological interactions.
- Molecular Formula : C₈H₈F₃NO
- Molecular Weight : Approximately 201.15 g/mol
- Structure : The trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and interaction with various biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The trifluoromethoxy substituent is known to enhance the binding affinity of compounds to their biological targets, which may lead to increased efficacy in pharmacological applications .
Biological Activities
- Enzyme Interaction : Studies have indicated that this compound interacts with specific enzymes, potentially modulating their activity. This interaction profile suggests that it could be a candidate for drug development aimed at targeting metabolic pathways.
- Pharmacological Potential : The compound's lipophilicity allows it to cross cell membranes effectively, making it a subject of interest in drug design. Its unique chemical structure may contribute to its effectiveness against various biological targets, including those involved in disease processes .
- Comparative Analysis : A comparison with structurally similar compounds reveals that this compound exhibits distinct biological activities due to the combination of its methyl and trifluoromethoxy groups. For instance:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-methyl-2-(trifluoromethyl)aniline | Trifluoromethyl group instead of trifluoromethoxy | More lipophilic due to trifluoromethyl group |
2-trifluoromethoxyaniline | Lacks N-methyl substitution | Directly involved in agrochemical synthesis |
N,N-dimethyl-2-(trifluoromethoxy)aniline | Dimethyl substitution on nitrogen | Potentially different biological activity profile |
4-trifluoromethoxyaniline | Trifluoromethoxy at para position | Different reactivity patterns compared to ortho-substituted variants |
Case Studies and Research Findings
Research has demonstrated the synthesis and evaluation of various derivatives of this compound, highlighting its potential in different therapeutic areas:
- Antitumor Activity : In vitro studies have shown that derivatives of anilines, including those with trifluoromethoxy substitutions, exhibit moderate to potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, a related compound demonstrated an IC50 value of 9.9 μM against tubulin, indicating potential as an antitumor agent .
- Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antimicrobial effects, particularly against non-tuberculous mycobacteria (NTM). The presence of the trifluoromethoxy group has been linked to enhanced activity against specific strains .
Properties
IUPAC Name |
N-methyl-2-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUCSINSIZDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379583 | |
Record name | N-methyl-2-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-04-3 | |
Record name | N-methyl-2-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175278-04-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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